An In-depth Technical Guide to the Physicochemical Properties of 1,3,3-Trimethyl-2-(formylmethylene)indoline
An In-depth Technical Guide to the Physicochemical Properties of 1,3,3-Trimethyl-2-(formylmethylene)indoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,3-Trimethyl-2-(formylmethylene)indoline, commonly known in the field as Fischer's aldehyde, is a heterocyclic compound with the CAS number 84-83-3.[1][2][3][4] Structurally, it is an α,β-unsaturated aldehyde derivative of an indoline scaffold. This molecule serves as a critical intermediate in the synthesis of various organic compounds, most notably as a precursor for cyanine dyes and in the development of photopolymer holographic recording materials.[2] Its utility extends to the synthesis of cationic dyes, such as cationic yellow X-8GL and yellow 3GLH, and it is also explored as a medical intermediate.[5][6] A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is paramount for its effective use in synthetic chemistry, materials science, and pharmaceutical development. This guide provides a detailed examination of these core properties, supported by established experimental methodologies.
Physicochemical Data Summary
The key physical and chemical properties of 1,3,3-Trimethyl-2-(formylmethylene)indoline are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO | [1][7] |
| Molecular Weight | 201.26 g/mol | [7] |
| Appearance | Light yellow to orange crystalline powder/solid | [8][9][10] |
| Melting Point | 112-116 °C | [1][2][3][11] |
| Boiling Point | 339.19 °C (rough estimate) | [1][3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and acetone.[8] | [8] |
Melting Point: A Critical Indicator of Purity
The melting point of a solid crystalline organic compound is a crucial physical property that provides insights into its identity and purity.[12][13] For a pure substance, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[12][13] The presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range.[12][13]
The established melting point for 1,3,3-Trimethyl-2-(formylmethylene)indoline is consistently reported in the range of 112-116 °C .[1][2][3][11] This relatively high melting point for a moderately sized organic molecule suggests a stable crystalline lattice structure with significant intermolecular forces.
Experimental Determination of Melting Point
The determination of a melting point is a fundamental laboratory technique. The capillary method is a widely accepted and reliable approach.[12]
The choice of the capillary method is based on its requirement for only a small amount of sample and its ability to provide an accurate and reproducible melting range.[12] The powdered nature of the sample ensures uniform heat distribution. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium to be reached between the sample, the heating block, and the thermometer, ensuring an accurate reading.[12][13] A preliminary rapid heating can be employed to get an approximate melting point, followed by a more careful, slower determination.[12]
-
Sample Preparation: A small amount of the 1,3,3-Trimethyl-2-(formylmethylene)indoline is finely crushed into a powder.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and gently tapped to pack the sample into the sealed end to a height of 1-2 mm.
-
Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is reduced to approximately 2 °C per minute.[12]
-
Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[12][13]
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Application and Formulation
The solubility of a compound is another fundamental property that dictates its utility in various applications, from reaction conditions in synthesis to bioavailability in drug development. The principle of "like dissolves like" is a guiding concept in predicting solubility.[8] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
1,3,3-Trimethyl-2-(formylmethylene)indoline possesses both polar and non-polar characteristics. The indoline ring system and the trimethyl groups contribute to its non-polar character, while the formyl (aldehyde) group introduces polarity through its carbonyl (C=O) bond.
Based on its structure and available data, the solubility profile is as follows:
| Solvent Type | Solvent Example(s) | Expected Solubility | Rationale |
| Water (Highly Polar) | H₂O | Sparingly Soluble | The polar carbonyl group can engage in hydrogen bonding with water, but the large, non-polar hydrocarbon portion of the molecule dominates, limiting its solubility.[8][12] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of Fischer's aldehyde, and the overall non-polar character of the molecule is compatible with the organic nature of these solvents.[8] |
| Polar Protic | Ethanol, Methanol | Soluble | Similar to polar aprotic solvents, the polarity is compatible. The ability of these solvents to hydrogen bond can also interact favorably with the carbonyl oxygen.[8] |
| Non-Polar | Toluene, Hexane | Likely Soluble | The significant non-polar surface area of the indoline ring and alkyl groups suggests good solubility in non-polar solvents through van der Waals forces. |
Experimental Determination of Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[8]
This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[8] The use of an excess of the solid guarantees that the solution becomes saturated. The extended agitation period at a constant temperature is crucial for the system to reach equilibrium.[8] Centrifugation and filtration are critical steps to separate the undissolved solid without disturbing the equilibrium of the saturated solution.[8] A quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) is often employed for its sensitivity and accuracy in determining the concentration of the dissolved solute.[8]
-
Preparation: An excess amount of 1,3,3-Trimethyl-2-(formylmethylene)indoline is added to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (the saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[8]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.[8]
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[8]
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Conclusion
1,3,3-Trimethyl-2-(formylmethylene)indoline is a valuable chemical intermediate with well-defined physical properties. Its melting point of 112-116 °C serves as a reliable indicator of its identity and purity. While quantitative solubility data is not widely published, its structural features—a polar aldehyde group and a larger non-polar backbone—dictate its solubility behavior, making it sparingly soluble in water but readily soluble in common organic solvents. The standardized experimental protocols detailed in this guide provide a framework for the accurate and reproducible determination of these critical physicochemical parameters, ensuring its effective application in research and development.
References
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- Unknown.
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- CHEMDOR CHEMICALS. 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Properties, Synonyms, Formula & Products. CHEMDOR CHEMICALS.
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- Sinocure Chemical Group. fischer's aldehyde cas 84-83-3. Sinocure Chemical Group.
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- Unknown. 1,3,3-Trimethyl-2-(formylmethylene)indoline with CAS 84-83-3. Unknown.
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